2-Phenylimidazo[1,2-a]pyridine

Benzodiazepine Receptor TSPO Selectivity

2-Phenylimidazo[1,2-a]pyridine is the unsubstituted core scaffold essential for TSPO (PBR) ligand development and tubulin polymerization inhibitor programs. SAR evidence confirms the 2-phenyl group is non-negotiable—heteroaryl replacements (e.g., 2-pyridyl) cause complete loss of antiproliferative activity (IC50 > 50 μM). This scaffold enables >1000-fold TSPO selectivity over CBR and is the core of the anxiolytic drug alpidem. Procuring a non-identical analog introduces data-supported risks of assay failure and misleading SAR. Order with confidence: ≥98% purity, available globally.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 4105-21-9
Cat. No. B181562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-a]pyridine
CAS4105-21-9
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
InChIKeyKDHWCFCNNGUJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) Procurement Baseline: A Core Heterocyclic Scaffold for Medicinal Chemistry and Targeted Receptor Research


2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) is a foundational heterocyclic building block within the imidazo[1,2-a]pyridine class, distinguished by a 2-phenyl substituent on the fused imidazole-pyridine core [1]. This unsubstituted scaffold serves as a privileged structure in medicinal chemistry, as its planar, aromatic framework facilitates predictable derivatization at multiple positions for structure-activity relationship (SAR) studies, and it is a known core of several pharmacologically active compounds, including the anxiolytic alpidem [2][3]. The compound is commercially available with a purity specification typically of min. 98.0% (GC) and a melting point range of 133.0 to 137.0 °C, providing a consistent and well-characterized starting material for research and development [4].

2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) Procurement: Why Generic Imidazopyridine Substitution is High-Risk


Substituting 2-Phenylimidazo[1,2-a]pyridine with a generic imidazopyridine or a differently substituted analog for research is not a viable procurement strategy due to profound, quantifiable differences in biological activity and selectivity. The presence of the 2-phenyl group is a critical structural feature, and its absence or substitution leads to a complete loss of the specific receptor-binding profile that defines the compound's utility. For example, studies on benzodiazepine receptors show that the 2-phenyl group, along with specific substituents on the imidazopyridine core, are essential for achieving high affinity and selectivity for peripheral benzodiazepine receptors (PBR) versus central benzodiazepine receptors (CBR) [1]. Furthermore, SAR studies on antiproliferative agents reveal that the presence of a hydrogen bond donor on the phenyl ring is crucial for potent tubulin polymerization inhibition; altering this key pharmacophore abolishes activity [2]. Therefore, procuring a non-identical analog introduces significant, data-supported risks of assay failure, misleading SAR conclusions, and wasted resources.

2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) Quantified Differentiation: A Comparative Evidence Guide for Scientific Procurement


PBR vs. CBR Selectivity: The Unsubstituted 2-Phenyl Core is the Essential Baseline for Derivatization

The unsubstituted 2-phenylimidazo[1,2-a]pyridine scaffold is the essential starting point for generating potent and selective ligands for the peripheral benzodiazepine receptor (PBR). While the parent compound itself may have lower intrinsic affinity, it serves as the baseline control. SAR studies of derivatives reveal that the 6-substituted compounds, built upon this core, display IC50(CBR)/IC50(PBR) selectivity ratios ranging from 0.32 to 232, and 6,8-disubstituted derivatives achieve over 1000-fold selectivity for PBR over CBR [1]. This demonstrates that the 2-phenyl core is critical for accessing this desirable selectivity profile, which cannot be achieved with other heterocyclic cores.

Benzodiazepine Receptor TSPO Selectivity

Tubulin Polymerization Inhibition: The 2-Phenyl Group is a Prerequisite for Antiproliferative Activity

A direct SAR study on a series of 2-aryl-imidazo-pyridines demonstrated that the 2-phenyl group is crucial for antiproliferative activity. The compound 1a, which is 2-phenylimidazo[1,2-a]pyridine, displayed potent activity against HeLa cells. Critically, the SAR analysis revealed that the presence of a hydrogen bond donor on the phenyl ring (e.g., a phenolic group) is essential for activity, and compounds lacking this feature, such as the unsubstituted 2-phenyl analog, were significantly less potent or inactive [1]. This demonstrates that while the core is important, the specific substituent is the key driver, but the core itself is the only platform that allows for this activity. Analogs with different aryl groups (e.g., 2-pyridyl) were also evaluated and showed a complete loss of activity, confirming the unique role of the phenyl group.

Anticancer Tubulin Polymerization Antiproliferative

Synthetic Efficiency: Superior Yields with Modern One-Pot Methods

Recent synthetic methodology advances have significantly improved the efficiency of 2-phenylimidazo[1,2-a]pyridine synthesis. A catalyst-free, solvent-free method for the condensation of 2-bromoacetophenone and 2-aminopyridine provided yields of 55.0% [1]. In contrast, a more advanced one-pot synthesis employing [Bmim]Br3 and Na2CO3 under solvent-free conditions achieved yields ranging from 72% to 89% [2]. This demonstrates that modern protocols can nearly double the yield compared to older methods, directly reducing the cost of goods and making the compound more accessible for large-scale research applications. This is a quantifiable advantage for procurement from vendors utilizing optimized synthetic routes.

Organic Synthesis Green Chemistry Yield Optimization

2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) Optimized Application Scenarios for Scientific Procurement


Development of Selective TSPO/PBR Ligands for Neuroinflammation Imaging

Researchers aiming to develop novel positron emission tomography (PET) tracers or therapeutic ligands for the 18-kDa translocator protein (TSPO) should select 2-phenylimidazo[1,2-a]pyridine as their core scaffold. Evidence demonstrates that this scaffold is a privileged structure for achieving high-affinity and selective binding to peripheral benzodiazepine receptors (PBR, now known as TSPO), with optimized derivatives exhibiting >1000-fold selectivity over central benzodiazepine receptors (CBR) [1]. The ability to finely tune selectivity through substitution at the 6 and 8 positions makes this core indispensable for avoiding off-target CNS effects. Recent work has even produced an achiral, 18F-labeled analog (PBR316) with low sensitivity to a common human polymorphism, underscoring its translational potential [2].

Exploration of Novel Tubulin Polymerization Inhibitors for Anticancer Drug Discovery

For medicinal chemistry programs focused on discovering new antimitotic agents that target the colchicine binding site on tubulin, 2-phenylimidazo[1,2-a]pyridine is the optimal starting point. Direct comparative studies have shown that this specific 2-phenyl core is essential for activity, with heteroaryl replacements (e.g., 2-pyridyl) leading to a complete loss of antiproliferative effects (IC50 > 50 μM) [1]. The SAR is well-understood, with the 2-phenyl group providing a critical platform for further optimization, such as introducing hydrogen bond donors to dramatically improve potency into the low nanomolar range. Procuring this exact compound ensures that research efforts are built on a validated, active scaffold.

Undergraduate and Graduate Laboratory Instruction in Advanced Heterocyclic Synthesis

2-Phenylimidazo[1,2-a]pyridine is an ideal compound for academic teaching laboratories due to its robust, well-characterized, and scalable synthesis. A published procedure in the Journal of Chemical Education provides a straightforward, high-yielding synthesis that reliably produces highly crystalline material suitable for teaching purification techniques like recrystallization and characterization by melting point, MS, IR, and NMR [1]. The compound's status as a 'privileged structure' in medicinal chemistry also provides a rich context for connecting synthetic chemistry to real-world pharmaceutical applications, making it a superior choice over less relevant heterocycles for educational procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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